5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
spiro[5H-furo[3,4-b]pyridine-7,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C12H13NO2/c14-10-3-5-12(6-4-10)11-9(8-15-12)2-1-7-13-11/h1-2,7H,3-6,8H2 |
InChI Key |
ACPGCFDJYALEOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(CO2)C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies
The synthesis of 5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one typically involves a multi-step approach combining:
- Formation of the furo[3,4-b]pyridine core,
- Construction of the cyclohexane ring,
- Spirocyclization linking the two moieties at a quaternary carbon center,
- Final oxidation or functional group adjustments to yield the 4-one ketone functionality.
These steps are often achieved via domino or cascade reactions, which allow the formation of multiple bonds and rings in a single synthetic operation, improving efficiency and yield.
Key Synthetic Routes
Domino Cascade Reactions
Research led by Gordon et al. (2004) and Schobert’s group at the University of Bayreuth has demonstrated the use of domino cascade reactions starting from α-hydroxy esters and related precursors to build spiro-fused tetronic acid derivatives, structurally related to the target compound. This strategy involves:
- Initial formation of functionalized cinnamyl alcohols or α-hydroxycarboxylic acids,
- Cyclization to form dihydrofuran intermediates,
- Subsequent spirocyclization to yield spiro-fused heterocycles.
Optimization of reaction conditions, such as temperature, solvents, and catalysts, was crucial to maximize yields and purity.
Use of Keteneylidenetriphenylphosphorane Intermediates
Keteneylidenetriphenylphosphorane has been employed as a versatile reagent in the synthesis of spiro compounds containing oxygen and nitrogen heteroatoms. Its reactivity facilitates the formation of key carbon-carbon double bonds and ring closures necessary for the furo[3,4-b]pyridine framework. The preparation of this reagent and its application in spirocyclization steps have been well documented, offering high selectivity and functional group tolerance.
Cyclopropanation and Spirocyclopropyl Intermediates
An alternative approach involves cyclopropanation reactions on allyl-substituted tetronic acids, producing spirocyclopropyl intermediates that can be further transformed into the desired spiro compounds. Although Simmons-Smith reagents have shown limitations with free acidic hydroxy groups, modified protocols with more reactive reagents or catalytic additives have improved outcomes.
Detailed Experimental Conditions and Data
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | α-Hydroxycarboxylic acid synthesis | Starting esters, base (NaHMDS) | 60 °C, 24 h | 75-85 | Use of hexamethyldisilazane (HMDS) improved reaction time and purity |
| 2 | Domino cascade cyclization | Keteneylidenetriphenylphosphorane | Benzene or toluene, reflux | 65-78 | Formation of 3,5-dispirodihydrofuran-4,12-diones as intermediates |
| 3 | Spirocyclization | Acidic or basic catalysts | Room temp to 80 °C | 60-70 | Controlled introduction of polar groups on phenyl ring possible |
| 4 | Cyclopropanation (optional) | Simmons-Smith or modified reagents | Ambient to 40 °C | 50-60 | Requires protection of acidic hydroxy groups; modified reagents improve conversion |
| 5 | Final oxidation to 4-one | Mild oxidants (e.g., PCC, Dess-Martin) | Room temp | 80-90 | Ensures formation of ketone functionality with minimal side reactions |
Research Discoveries and Optimization Insights
Catalytic Improvements: The addition of catalytic hexamethyldisilazane (HMDS) to sodium amide suspensions significantly reduces reaction times and enhances product purity during early synthetic steps involving α-hydroxycarboxylic acid formation.
Mechanistic Understanding: Studies on the formation of spirocyclopropyl intermediates have elucidated electrophilic cyclopropane behavior, enabling targeted nucleophilic attacks to diversify functionalization and improve biological activity profiles.
Functional Group Compatibility: The synthetic routes accommodate a variety of substituents on the phenyl ring and heterocyclic moiety, allowing for the generation of derivatives with potential antiviral and antibiotic properties, particularly as HIV-protease inhibitors.
Purification Techniques: Repeated recrystallization and chromatographic methods are essential for isolating pure spiro compounds, especially given the high polarity and functionalization of intermediates and final products.
Summary Table of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5’H-spiro[cyclohexane-1,7’-furo[3,4-b]pyridine]-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The primary structural analogs of 5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one include spirocyclic derivatives with variations in the fused heterocycle or the spiro-linked ring. A notable example from recent patent literature is 2'-(7,7-dimethyl-1'H,7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-1'-yl)-1,3-dihydro-4'H-spiro[indene-2,5'-[1,3]oxazol]-4'-one (referred to as Compound A). Key differences include:
- Substituents : The dimethyl group on the furopyridine moiety in Compound A may improve metabolic stability compared to the unsubstituted cyclohexane in the target compound.
Physicochemical and Pharmacokinetic Properties
| Property | 5'H-Spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one | Compound A |
|---|---|---|
| Molecular Weight | ~315 g/mol | ~438 g/mol |
| LogP | Estimated 2.1 (moderate lipophilicity) | 3.5 (higher lipophilicity) |
| Aqueous Solubility | Low (due to rigid spiro core) | Very low (bulky substituents) |
| Crystalline Forms | Limited data | Multiple patented forms |
The higher lipophilicity of Compound A may enhance blood-brain barrier penetration but reduce oral bioavailability. In contrast, the target compound’s moderate LogP suggests better solubility in polar solvents, which could favor intravenous formulations .
Biological Activity
5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one, also known by its CAS number 1824288-75-6, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.2371 g/mol
- Structure : The compound features a spirocyclic structure that combines elements of cyclohexane and furo[3,4-b]pyridine.
Antimicrobial Activity
Recent studies have indicated that 5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various strains of bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 32 μg/mL |
These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents.
Antitubercular Activity
A study highlighted the compound's potential against Mycobacterium tuberculosis. It was part of a high-throughput screening process that identified several promising candidates with MIC values below 20 µM. The compound's activity was further validated through in vitro assays demonstrating its ability to inhibit bacterial growth effectively .
The mechanism by which 5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one exerts its biological effects appears to involve the disruption of cellular processes in target organisms. Preliminary investigations suggest that it may interfere with DNA synthesis or protein function within microbial cells.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of several new compounds, including 5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one. The study found that this compound exhibited a notable reduction in bacterial viability when tested against MRSA and other resistant strains .
Cytotoxicity Assessment
The cytotoxicity of the compound was assessed using human liver HepG2 cells. The results indicated a high selectivity index (SI), suggesting that while the compound effectively targets pathogens, it has minimal adverse effects on human cells. This is crucial for its potential therapeutic applications .
Q & A
Q. What are the optimized synthetic routes for 5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as condensation reactions or spirocyclization. For example, in analogous spiro-furopyridine systems, glyoxal-mediated cyclization under reflux in ethanol (80°C, 2 hours) has been used to form the fused ring structure, yielding ~37% after purification by column chromatography . Key variables include solvent polarity (e.g., ethanol vs. toluene), temperature (80–100°C), and catalyst choice (e.g., trifluoroacetic acid for deprotection steps) . Optimizing stoichiometry of reagents like 2,2-diethoxyethylamine or glyoxal is critical to minimize side products .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Glyoxal, EtOH, 80°C | 37% | |
| Deprotection | Trifluoroacetic acid, toluene | 45% |
Q. What are the key intermediates in synthesizing this spiro compound, and how are they characterized?
- Methodological Answer : Common intermediates include halogenated precursors (e.g., 2’-chloro derivatives) and amine-functionalized spiro scaffolds. For example, 2’-chloro-6’,8’-dihydro-5’H-spiro[cyclohexane-1,9’-imidazo[2,1-h]pteridine] (226) is synthesized via glyoxal-mediated cyclization and confirmed by mass spectrometry (MS (ESI+): m/z 278 [M + H]+) . Intermediate purity is validated using HPLC (>95%) and NMR to detect residual solvents or unreacted starting materials .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating spiro-furopyridines . For crystalline forms, recrystallization in ethanol or toluene improves purity, as demonstrated in patents for related spiro-oxazolones . Advanced techniques like preparative HPLC are used for enantiomerically pure derivatives, though this requires optimization of mobile phases (e.g., ammonium acetate buffer at pH 6.5) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of furopyridine ring formation in this compound?
- Methodological Answer : The regioselectivity arises from electronic and steric effects during cyclization. For example, in ionic liquid ([BMIM][Br])-mediated syntheses, the solvent stabilizes transition states via hydrogen bonding, directing attack at the pyridine C4 position . Computational studies (DFT) on analogous systems show that electron-withdrawing groups on the cyclohexane ring lower the activation energy for spirocyclization by 10–15 kcal/mol .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- IR Spectroscopy : Detects functional groups (e.g., C≡N at 2216 cm⁻¹, NH₂ at 3132 cm⁻¹) .
- NMR : ¹H and ¹³C NMR distinguish spiro junctions (e.g., cyclohexane CH₂ at δ 1.2–1.8 ppm) and fused ring systems (pyridine C-H at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves absolute configuration, as shown for spiro-thiazolo[4,5-b]pyridines, confirming chair conformations of the cyclohexane ring .
Q. What biological activities are associated with this spiro-furopyridine scaffold, and how are structure-activity relationships (SAR) evaluated?
- Methodological Answer : Derivatives exhibit antimicrobial activity, particularly against Aspergillus fumigatus and resistant bacteria. SAR studies reveal:
- Heterocycle Fusion : Adding thiazolidine rings (e.g., spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine]) enhances potency by 2–4× compared to parent compounds .
- Substituents : Chlorophenyl groups increase logP, improving membrane permeability and MIC values (e.g., 2 µg/mL vs. Staphylococcus aureus) .
| Derivative | Modification | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Compound 75 | Thiazolo fusion | 2.0 (S. aureus) | |
| Compound 2 | Chlorophenyl | 1.5 (E. coli) |
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) that may differ across studies .
- Data Normalization : Compare biological assays using standardized protocols (e.g., CLSI guidelines for MIC testing) to mitigate variability .
- Computational Modeling : Use molecular docking to reconcile discrepancies in SAR, such as conflicting activity reports for fluorinated vs. chlorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
